Home > Products > Screening Compounds P118559 > Pipecolyl-leucyl-glycinamide
Pipecolyl-leucyl-glycinamide - 103616-64-4

Pipecolyl-leucyl-glycinamide

Catalog Number: EVT-3499981
CAS Number: 103616-64-4
Molecular Formula: C14H26N4O3
Molecular Weight: 298.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pipecolyl-leucyl-glycinamide is a synthetic compound that belongs to the class of peptides and peptidomimetics. It is characterized by its unique combination of amino acids, specifically pipecolic acid, leucine, and glycine. This compound has garnered attention in scientific research due to its potential neuroprotective properties and applications in treating neurodegenerative diseases.

Source

The synthesis of Pipecolyl-leucyl-glycinamide typically involves advanced peptide synthesis techniques. It can be derived from the natural amino acids and synthesized using methods such as solid-phase peptide synthesis or liquid-phase peptide synthesis, which are common in peptide chemistry .

Classification

Pipecolyl-leucyl-glycinamide is classified as a cyclic peptide due to the presence of pipecolic acid, which introduces a ring structure into the molecule. This structural feature contributes to its biological activity and stability compared to linear peptides.

Synthesis Analysis

Methods

The synthesis of Pipecolyl-leucyl-glycinamide can be achieved through various methods, including:

  • Solid-Phase Peptide Synthesis (SPPS): This method involves attaching the C-terminal amino acid to a solid support, allowing for sequential addition of protected amino acids. The use of protecting groups is crucial to prevent unwanted reactions during synthesis .
  • Liquid-Phase Peptide Synthesis (LPPS): This alternative method allows for the synthesis of peptides in solution, which can be advantageous for certain applications. Recent advancements in LPPS focus on greener methodologies that reduce chemical waste and improve yield .

Technical Details

In SPPS, the resin is typically loaded with a protected form of pipecolic acid. Subsequent coupling reactions with leucine and glycine are performed under controlled conditions using coupling agents such as 1-hydroxybenzotriazole and N,N'-diisopropylcarbodiimide. The final product is obtained through cleavage from the resin and removal of protecting groups using trifluoroacetic acid or similar reagents .

Molecular Structure Analysis

Structure

Pipecolyl-leucyl-glycinamide has a complex molecular structure characterized by:

  • Cyclic Nature: The pipecolic acid contributes to a cyclic structure, enhancing stability.
  • Amino Acid Sequence: The sequence includes pipecolic acid at the N-terminus, followed by leucine and glycine.

Data

The molecular formula for Pipecolyl-leucyl-glycinamide can be represented as C12H22N4O2C_{12}H_{22}N_{4}O_{2}. The molecular weight is approximately 242.33 g/mol. Its structure can be further analyzed using techniques such as NMR spectroscopy and mass spectrometry to confirm purity and structural integrity.

Chemical Reactions Analysis

Reactions

Pipecolyl-leucyl-glycinamide can participate in several chemical reactions typical of peptides, including:

  • Hydrolysis: Under acidic or basic conditions, the amide bonds can be hydrolyzed, leading to the release of constituent amino acids.
  • Coupling Reactions: It can engage in further coupling reactions with other amino acids or peptide fragments to form larger peptides or peptidomimetics.

Technical Details

The stability of Pipecolyl-leucyl-glycinamide under various pH conditions has been studied, indicating that it retains its structure in neutral to slightly acidic environments but may undergo degradation in highly alkaline conditions .

Mechanism of Action

Process

The mechanism of action for Pipecolyl-leucyl-glycinamide involves its interaction with specific receptors in the nervous system. It is believed to modulate neurotransmitter activity and protect neurons from damage associated with neurodegenerative diseases.

Data

Studies suggest that this compound may enhance synaptic plasticity and promote neuronal survival under stress conditions, potentially through pathways involving neurotrophic factors like brain-derived neurotrophic factor .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: The melting point ranges around 150–160°C, indicating thermal stability suitable for various applications.
Applications

Scientific Uses

Pipecolyl-leucyl-glycinamide has potential applications in:

  • Neuropharmacology: As a candidate for drug development targeting neurodegenerative diseases such as Alzheimer's disease.
  • Peptide Research: Utilized in studies exploring peptide interactions with biological systems.
  • Therapeutic Agents: Investigated for its role in enhancing cognitive function and neuroprotection.
Introduction to Pipecolyl-leucyl-glycinamide (PLG) in Academic Research

Nomenclature and Structural Classification in Peptide Science

The systematic name pipecolyl-leucyl-glycinamide follows standard peptide nomenclature rules established by the IUPAC-IUB Joint Commission on Biochemical Nomenclature. The full chemical name is N-[(2S)-1-[(2-aminoacetyl)amino]-4-methylpentan-2-yl]-L-pipecolinamide for the L-pipecolyl isomer, with molecular formula C₁₄H₂₆N₄O₃ and molecular weight 298.38 g/mol. Its structure features three distinct components: (1) An N-terminal pipecolic acid (Pip) residue – a six-membered cyclic secondary amine formally known as homoproline (azepane-2-carboxylic acid) that exists in either L- or D-configuration; (2) A central leucine (Leu) amino acid with hydrophobic isobutyl side chain; and (3) A C-terminal glycinamide (Gly-NH₂) moiety [1] [2].

Table 1: Structural Components of Pipecolyl-leucyl-glycinamide

Residue PositionAmino Acid/ModificationStructural FeaturesStereochemical Variants
N-terminalPipecolic acid (Pip)6-membered cyclic secondary amine, enhanced conformational constraintL-Pip, D-Pip (DPLG)
CentralLeucine (Leu)Hydrophobic isobutyl side chain, α-carbon chiral centerL-Leu exclusively
C-terminalGlycinamide (Gly-NH₂)Non-chiral amino acid with C-terminal amidationN/A

The critical structural distinction between PLG and related tripeptides lies in its pipecolyl-prolyl isomorphism. Unlike the classical melanocyte-stimulating hormone release-inhibiting factor (MIF-1, Pro-Leu-Gly-NH₂) which contains a five-membered proline ring, PLG incorporates the six-membered pipecolate system. This homology confers significant advantages: (1) Enhanced conformational rigidity due to the larger ring size; (2) Modified enzymatic stability against prolyl endopeptidases; and (3) Distinct bioactive conformation preferences evidenced by NMR studies showing stabilized β-turn structures in DMSO solutions. The C-terminal amidation (glycinamide versus glycine) further increases metabolic stability and receptor binding affinity compared to carboxylic acid-terminated analogues. These structural nuances position PLG as a strategic hybrid between natural neuropeptides and engineered peptidomimetics [4] [6].

Historical Context of PLG Discovery and Early Research Trends

PLG emerged in the mid-1980s through systematic exploration of oxytocin C-terminal modifications, first reported in 1986 when researchers synthesized reduced-bond analogues of Pro-Leu-Gly-NH₂ (MIF-1), replacing the peptide bond between Pro-Leu or Leu-Gly with CH₂-NH functions. This pioneering work demonstrated that the Pro-Leu ψ(CH₂-NH)Gly-NH₂ analogue adopted β-turn conformations similar to natural neurohormones, establishing the structural foundation for PLG development. By 1987, the D-pipecolyl variant (DPLG) was specifically investigated for its ability to modulate neuroadaptive processes, with landmark studies demonstrating its inhibition of ethanol tolerance development in murine models at microgram doses (0.05-5.0 μg/mouse) without affecting ethanol dependence pathogenesis [1] [4].

The late 1980s witnessed expanding interest in PLG's neuropharmacological profile, particularly its interactions with opioid systems. Patent literature from 1982 (US4416871A) documented that cyclic dipeptide derivatives structurally related to PLG – specifically cyclo(Leu-Gly) and its N-methylated analogues – inhibited morphine tolerance development and suppressed withdrawal symptoms in mammals. This foundational work established PLG as a template for developing centrally active peptides targeting neuroadaptation pathways. Crucially, researchers recognized that replacing proline with pipecolic acid conferred improved metabolic stability while maintaining biological activity, driving further exploration of D/L-pipecolyl isomers [5].

Table 2: Historical Milestones in PLG Research

YearDevelopmentSignificance
1986Synthesis of reduced-bond Pro-Leu-Gly-NH₂ analoguesEstablished β-turn conformation essential for bioactivity
1987Characterization of D-pipecolyl-Leu-Gly-NH₂ (DPLG) effects on ethanol toleranceDemonstrated dose-dependent inhibition of neuroadaptation (0.05-5.0 μg/mouse)
1982Patent on cyclic dipeptides inhibiting morphine toleranceRevealed structural framework for PLG's neuroadaptive modulation
2000-2020sDevelopment of peptidomimetics (e.g., PAOPA)Addressed pharmacokinetic limitations while enhancing CNS targeting

Contemporary research has focused on overcoming PLG's pharmacokinetic limitations through peptidomimetic strategies. The 2000s saw development of 3(R)-[(2(S)-pyrrolidylcarbonyl)amino]-2-oxo-1-pyrrolidineacetamide (PAOPA), a rigid PLG mimetic with enhanced blood-brain barrier penetration. Academic investigations led by researchers including Ivo E. Sampaio-Dias have systematically explored PLG proline mimetics in neuroprotection contexts, particularly through enantioselective synthesis of PLG and GPE (Gly-Pro-Glu) analogues. These efforts have yielded advanced molecular tools for probing Parkinson's disease mechanisms and neuroprotective pathways, bridging classical peptide chemistry with modern medicinal chemistry approaches [6] [9].

Position in Neuropeptide and Oxytocin Analog Research

PLG occupies a distinctive niche as a C-terminal oxytocin analogue with modified neuroregulatory properties. Seminal research established that D-pipecolyl-leucyl-glycinamide (DPLG) represents a substituted tripeptide analogue mimicking oxytocin's C-terminal sequence (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂), specifically targeting the Pro-Leu-Gly-NH₂ motif conserved in neurohypophyseal hormones. Unlike oxytocin itself, PLG lacks disulfide bridges and N-terminal cyclic structure, yet retains biological activity by modulating neuroadaptive processes. This is exemplified by DPLG's capacity to inhibit ethanol tolerance development and prolong withdrawal onset in ethanol-dependent mice, functioning at significantly lower doses (0.005-5 μg/mouse) than unmodified peptides [1].

Beyond oxytocin mimicry, PLG demonstrates dopaminergic neuromodulation with therapeutic implications for movement disorders. Research has established that both PLG and its peptidomimetic analogue PAOPA attenuate haloperidol-induced c-fos expression in the striatum – a key biomarker of neuroleptic side effects. Through dopamine D2 receptor interactions, PLG enhances receptor affinity states without altering receptor density, effectively modulating signal transduction cascades. This mechanism underlies its ability to reduce haloperidol-induced extrapyramidal symptoms in preclinical models, positioning PLG as a potential adjunct therapy in antipsychotic treatments. The bell-shaped dose-response curves observed (with maximal efficacy at 10 μg/kg for PAOPA) suggest complex receptor interactions rather than simple agonism [6].

PLG's significance extends to the broader landscape of neuroprotective peptides alongside compounds like Glypromate (Gly-Pro-Glu). While Glypromate targets NMDA receptor modulation and IGF-1 pathways in neurodegeneration, PLG operates through distinct dopaminergic and neuroadaptive mechanisms. Contemporary research explores hybrid strategies incorporating PLG's pharmacophore into stabilized peptide architectures, including cyclized derivatives and sila-substituted analogues. These efforts aim to enhance blood-brain barrier penetration while resisting enzymatic degradation – challenges highlighted by Glypromate's short plasma half-life (<2 minutes in rats). PLG thus represents a strategic template in developing CNS-targeted therapeutics that bridge the gap between endogenous neuropeptide function and synthetic stability requirements [3] [7].

Table 3: Research Focus Areas for PLG Analogues

Research FocusKey FindingsTherapeutic Implications
Oxytocin C-terminal mimicryDPLG inhibits ethanol tolerance development (0.05-5.0 μg/mouse) and prolongs withdrawal onsetNeuroadaptation modulation in substance use disorders
Dopamine D2 receptor modulationAttenuation of haloperidol-induced c-fos expression; reduction in neuroleptic-induced catalepsyAdjunct therapy for antipsychotic side effects
Peptidomimetic developmentPAOPA maintains bioactivity with inverted U-shaped dose response (peak 10 μg/kg)Enhanced metabolic stability and BBB penetration
Structural hybridizationCyclic and sila-substituted analogues under investigationNext-generation neuroprotective agents

Properties

CAS Number

103616-64-4

Product Name

Pipecolyl-leucyl-glycinamide

IUPAC Name

(2R)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]piperidine-2-carboxamide

Molecular Formula

C14H26N4O3

Molecular Weight

298.38 g/mol

InChI

InChI=1S/C14H26N4O3/c1-9(2)7-11(13(20)17-8-12(15)19)18-14(21)10-5-3-4-6-16-10/h9-11,16H,3-8H2,1-2H3,(H2,15,19)(H,17,20)(H,18,21)/t10-,11+/m1/s1

InChI Key

DLASRJQUZVWYAL-MNOVXSKESA-N

SMILES

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCCN1

Synonyms

Pip-Leu-Gly-amide
pipecolyl-leucyl-glycinamide

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCCN1

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@H]1CCCCN1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.